molecular formula C24H30OSi2 B14699314 1,1,1-Triethyl-3,3,3-triphenyldisiloxane CAS No. 18754-87-5

1,1,1-Triethyl-3,3,3-triphenyldisiloxane

Cat. No.: B14699314
CAS No.: 18754-87-5
M. Wt: 390.7 g/mol
InChI Key: FJGFEICMORCVAT-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Disiloxanes in Academic Research

Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern materials science and synthetic chemistry. Their unique properties, such as thermal stability, chemical inertness, and hydrophobicity, make them indispensable in a multitude of industrial applications, including sealants, adhesives, and coatings. nih.gov Disiloxanes are a critical subclass of these compounds, serving as the simplest structural unit containing the repeating Si-O backbone that defines silicones.

In academic research, disiloxanes are valued as versatile building blocks. Bifunctional disiloxanes, such as 1,1,3,3-tetramethyldisiloxane, are particularly attractive for creating specialized polymers and coupling agents. nih.govresearchgate.net The reactivity of Si-H bonds in some disiloxanes allows them to be used as mild and effective reducing agents in organic synthesis, particularly in hydrosilylation reactions. chemicalbook.com This process, which involves the addition of a silicon hydride across an unsaturated bond, is a highly efficient, atom-economical method for creating new organosilicon compounds with tailored functionalities. nih.govresearchgate.net

Historical Context and Significance of Si-O-Si Linkages in Materials Science

While silicon is the second most abundant element in the Earth's crust, it exists naturally in combination with oxygen as silica (silicon dioxide) and various silicates. kpi.ua The journey to harnessing the Si-O bond for new materials was a pivotal development in the 20th century. The pioneering work of Professor Eugene G. Rochow in the early 1940s led to the large-scale commercial production of silicones, launching a new era in materials science. kpi.ua

The Si-O-Si linkage, or siloxane bond, is the fundamental structural motif of all silicones. This bond is notable for its high flexibility and strength. The nature of the Si-O-Si bridge, particularly its bond angle, is a key determinant of the macroscopic properties of silica-based materials. researchgate.net Molecular orbital calculations have shown that the strength of the Si-O bond increases as the Si-O-Si angle widens. silicones.eu This inherent stability and the rotational freedom around the Si-O bond impart properties like thermal resistance, low surface tension, and gas permeability to silicone polymers, making them invaluable in applications ranging from aerospace to biomedical devices.

Specific Focus on Unsymmetric Disiloxanes: The Case of 1,1,1-Triethyl-3,3,3-triphenyldisiloxane

Disiloxanes can be broadly categorized as symmetrical, where the organic substituents on both silicon atoms are identical (e.g., hexamethyldisiloxane), or unsymmetrical, where they differ. Unsymmetric disiloxanes have garnered significant research interest as they offer a pathway to novel materials with precisely controlled properties. nih.govresearchgate.netnih.gov The ability to introduce different functionalities on each silicon atom within a single molecule opens up possibilities for creating advanced building blocks, liquid-crystalline polymers, and functional materials.

A prime example of this class is This compound . This molecule is constructed with a triethylsilyl group on one side of the central oxygen atom and a triphenylsilyl group on the other. This asymmetry combines the properties of alkyl- and aryl-substituted silanes within a single disiloxane (B77578) unit.

The synthesis of such unsymmetrical disiloxanes typically requires controlled, selective methods. While specific research detailing the synthesis of this compound is not widely published, a common and effective method for creating unsymmetrical disiloxanes is the condensation reaction between a triorganosilanols (R₃SiOH) and a triorganochlorosilane (R'₃SiCl). For the target molecule, this would likely involve the reaction of triethylchlorosilane with triphenylsilanol (B1683266) or, conversely, triphenylchlorosilane with triethylsilanol (B1199358).

Due to the limited availability of specific experimental data for this compound, its precise properties can be contextualized by examining its symmetrical parent compounds, Hexaethyldisiloxane and Hexaphenyldisiloxane.

Interactive Table: Physicochemical Properties of Related Disiloxanes This table provides data for the symmetrical parent compounds to offer context for the properties of the unsymmetrical this compound, for which specific experimental data is not readily available.

PropertyHexaethyldisiloxaneHexaphenyldisiloxaneThis compound
CAS Number 994-49-0 chemsrc.comalfa-chemistry.com1829-40-9 nih.govchemimpex.comData Not Available
Molecular Formula C₁₂H₃₀OSi₂ chemsrc.comalfa-chemistry.comC₃₆H₃₀OSi₂ nih.govchemimpex.comC₂₄H₃₀OSi₂
Molecular Weight 246.54 g/mol chemsrc.comalfa-chemistry.com534.81 g/mol nih.govchemimpex.com390.67 g/mol
Appearance Clear Liquid alfa-chemistry.comgelest.comWhite to off-white crystal chemimpex.comExpected to be a viscous liquid or low-melting solid
Boiling Point ~231-235 °C chemsrc.comgelest.comData Not AvailableData Not Available
Melting Point -115 °C chemsrc.comalfa-chemistry.com226 - 230 °C chemimpex.comData Not Available
Density ~0.84 g/cm³ chemsrc.comgelest.comData Not AvailableData Not Available
Flash Point 76-77 °C chemsrc.comalfa-chemistry.comgelest.comData Not AvailableData Not Available

The combination of the flexible, aliphatic ethyl groups and the rigid, bulky phenyl groups in this compound suggests it would possess intermediate thermal and physical properties, making it a potentially valuable component in the design of specialized silicone fluids, resins, or elastomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18754-87-5

Molecular Formula

C24H30OSi2

Molecular Weight

390.7 g/mol

IUPAC Name

triethyl(triphenylsilyloxy)silane

InChI

InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3

InChI Key

FJGFEICMORCVAT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Triethyl 3,3,3 Triphenyldisiloxane

Cobalt-Catalyzed Dehydrogenative Coupling Approaches

The cobalt-catalyzed dehydrogenative coupling of silanols and hydrosilanes has emerged as a prominent and atom-economical method for the synthesis of unsymmetrical disiloxanes, including 1,1,1-Triethyl-3,3,3-triphenyldisiloxane. This approach avoids the use of stoichiometric bases and expensive transition-metal catalysts often required in conventional condensation reactions. researchgate.netrsc.org

General Procedures and Optimized Reaction Conditions for Unsymmetric Disiloxane (B77578) Formation

The synthesis of unsymmetrical disiloxanes via cobalt-catalyzed dehydrogenative coupling generally involves the reaction of a silanol (B1196071) with a hydrosilane in the presence of a cobalt catalyst. For the specific synthesis of this compound, the procedure involves the reaction of triethylsilanol (B1199358) with triphenylsilane (B1312308). The reaction typically proceeds at room temperature, highlighting the mild conditions of this catalytic system. acs.org

A general procedure involves stirring a mixture of the silane (B1218182) (1 mmol), silanol (1 mmol), a cobalt pincer complex catalyst (2 mol %), and a base (4 mol %) at room temperature. acs.org The formation of the desired unsymmetrical disiloxane occurs with the liberation of molecular hydrogen as the only byproduct, making this a clean and efficient process. acs.org

ParameterOptimized Condition
Catalyst Cobalt(II) pincer complex
Catalyst Loading 1-2 mol %
Base KOtBu
Base Loading 2-4 mol %
Reactants Hydrosilane (e.g., Triphenylsilane), Silanol (e.g., Triethylsilanol)
Temperature Room Temperature to 60 °C
Solvent Dioxane or other inert solvents

This table represents a synthesis of typical optimized conditions for cobalt-catalyzed dehydrogenative coupling for unsymmetrical disiloxane formation based on related literature.

It has been demonstrated that the choice of catalyst and the presence of a base are crucial for the reaction's success. Simple cobalt salts like CoBr2 show minimal to no activity under neutral conditions, and only a modest conversion when a base is added. In contrast, well-defined pincer complexes of cobalt exhibit high efficiency. acs.org

Role of Cobalt Complexes with Salen-Type Ligands in Si-O Bond Formation

Cobalt complexes, particularly those bearing Salen-type ligands, are known to be effective catalysts in a variety of organic transformations, including oxidation reactions. inorgchemres.orgbldpharm.com In the context of Si-O bond formation, these complexes play a pivotal role in activating the Si-H and O-H bonds of the reacting silane and silanol, respectively.

The catalytic cycle is proposed to involve cobalt(II) intermediates. acs.org The mechanism likely proceeds through the formation of a cobalt-hydride species upon reaction with the hydrosilane. Subsequently, the silanol coordinates to the cobalt center, followed by reductive elimination to form the Si-O bond and regenerate the active cobalt catalyst. The Salen ligand, with its tetradentate nature, stabilizes the cobalt center throughout the catalytic cycle, facilitating the necessary oxidative addition and reductive elimination steps. The electronic and steric properties of the Salen ligand can be fine-tuned to optimize the catalytic activity and selectivity of the cobalt complex. bldpharm.com The formation of a superoxo complex or a dimeric peroxo complex in the presence of oxygen is a known characteristic of Co(salen) complexes, which highlights their ability to activate small molecules. researchgate.net

Substrate Scope and Reaction Efficiency for this compound Synthesis

The cobalt-catalyzed dehydrogenative coupling method has been successfully applied to the synthesis of this compound. The reaction between triethylsilanol and triphenylsilane, utilizing a cobalt catalyst, afforded the desired product in a 76% yield after purification by column chromatography. acs.org

The substrate scope of this cobalt-catalyzed reaction is broad, accommodating a variety of alkyl and aryl substituted silanes and silanols. This versatility allows for the synthesis of a wide range of unsymmetrical disiloxanes. For instance, reactions involving sterically hindered silanes, such as tris(trimethylsilyl)silane, proceed in high yields, demonstrating the catalyst's ability to handle bulky substrates. acs.org

EntryHydrosilaneSilanolProductYield (%)
1TriphenylsilaneTriethylsilanolThis compound76 acs.org
2DiphenylsilaneTriethylsilanol1,1,1-Triethyl-3,3-diphenyldisiloxaneNot specified
3PhenylsilaneTriethylsilanol1,1,1-Triethyl-3-phenyldisiloxaneNot specified
4TrioctylsilaneTrioctylsilanol (symmetric)1,1,1,3,3,3-Hexa-n-octyldisiloxane86 acs.org
5Tris(trimethylsilyl)silaneTris(trimethylsilyl)silanol (symmetric)1,1,1,3,3,3-Hexakis(trimethylsilyl)disiloxane92 acs.org

This table provides a representative scope of the cobalt-catalyzed dehydrogenative coupling for the synthesis of various disiloxanes.

Alternative Synthetic Pathways for Disiloxanes Relevant to this compound

While cobalt-catalyzed dehydrogenative coupling is a highly effective method, alternative synthetic strategies for the formation of unsymmetrical disiloxanes have also been explored. These pathways offer different approaches that may be advantageous under specific circumstances.

Dealkynative Coupling of Silanols and Alkynylsilanes

An alternative route to unsymmetrical disiloxanes involves the dealkynative coupling of silanols with alkynylsilanes. This reaction is typically catalyzed by a strong base, with potassium bis(trimethylsilyl)amide (KHMDS) being a commonly used and commercially available option. researchgate.net The reaction proceeds via the direct coupling of a silanol and an alkynylsilane, resulting in the formation of the desired disiloxane and a gaseous alkyne byproduct. researchgate.net

This method provides a practical pathway for the formation of Si-O-Si bonds and has been shown to produce a series of unsymmetrical disiloxanes in good to excellent yields, ranging from 84% to 96%. researchgate.net For the synthesis of a compound like this compound, this would conceptually involve the reaction of triethylsilanol with a triphenyl-substituted alkynylsilane in the presence of KHMDS.

Main Group Metal-Mediated Dehydrocoupling Strategies

Main group metals have also been investigated as catalysts for the dehydrocoupling of silanols and hydrosilanes to form unsymmetrical disiloxanes. rsc.org This approach offers an alternative to transition metal-based catalysts. Barium-mediated dehydrocoupling has been reported for the formation of Si-O-Si' motifs. acs.org These reactions are chemoselective and can be fast, though the substrate scope may be limited to bulky reactants in some cases. rsc.org

The mechanism of these main group metal-mediated reactions is thought to proceed through the formation of a metal silanolate intermediate, followed by reaction with the hydrosilane. Kinetic analyses of barium-catalyzed dehydrocoupling suggest a dinuclear transition state in the rate-limiting step. kaust.edu.sa This strategy represents a developing area in the synthesis of disiloxanes and could potentially be applied to the synthesis of this compound.

Silver(I)-Catalyzed Oxidative Coupling Reactions of Hydrosilanes

A contemporary method for synthesizing unsymmetrical disiloxanes involves the silver(I)-catalyzed oxidative coupling of two different hydrosilanes. rsc.org This approach is notable for its efficiency and use of a mild oxidant. For the synthesis of this compound, this reaction would involve the coupling of triethylsilane (Et₃SiH) and triphenylsilane (Ph₃SiH).

The reaction is typically catalyzed by a silver salt, such as silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂), with N,N-Dimethylformamide (DMF) serving as the source of the oxygen atom that forms the bridge in the disiloxane structure. rsc.org The protocol demonstrates good functional group compatibility and operates under mild conditions, making it an effective method for creating the target molecule. rsc.org While this specific transformation to this compound is not explicitly detailed in the cited literature, the general applicability of the method to a range of hydrosilanes supports its viability. rsc.org

The general reaction proceeds with high efficiency, typically utilizing a low catalyst loading. rsc.org The conditions are summarized in the table below.

Table 1: General Conditions for Silver(I)-Catalyzed Oxidative Coupling

Parameter Value/Reagent Purpose
Hydrosilane 1 Triethylsilane Source of the triethylsilyl group
Hydrosilane 2 Triphenylsilane Source of the triphenylsilyl group
Catalyst Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) Facilitates the oxidative coupling
Oxygen Source N,N-Dimethylformamide (DMF) Provides the oxygen atom for the Si-O-Si bridge
Temperature Typically around 60 °C Mild reaction condition

This catalytic cycle is valued for its directness in forming the Si-O-Si bond from Si-H precursors, avoiding the need for pre-functionalized starting materials like halosilanes or silanols.

Grignard Reagent-Based Methods for Disiloxane Preparation

Grignard reagents are foundational in organosilane chemistry, historically used for the formation of silicon-carbon bonds. gelest.com However, their utility extends to the synthesis of siloxanes. A plausible and established Grignard-based route to this compound involves the reaction of a silyl (B83357) halide with a silanolate. In this scenario, the Grignard reagent functions as a strong base to deprotonate a silanol, rather than as a source of an alkyl or aryl group.

The synthesis can be envisioned in two primary steps:

Formation of a Magnesium Silanolate : Triphenylsilanol (B1683266) (Ph₃SiOH) is treated with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr). The Grignard reagent deprotonates the hydroxyl group of the silanol to form a magnesium triphenylsilanolate (Ph₃SiOMgBr) intermediate and ethane (B1197151) gas.

Nucleophilic Substitution : The resulting silanolate, a potent nucleophile, is then reacted with an electrophilic silicon species, triethylsilyl chloride (Et₃SiCl). The silanolate oxygen attacks the silicon atom of triethylsilyl chloride, displacing the chloride ion and forming the desired this compound product along with magnesium bromide chloride (MgBrCl). gelest.com

This method leverages the high reactivity of Grignard reagents to generate a key intermediate that facilitates the formation of the siloxane bond. gelest.comwikipedia.org The components and their functions in this synthetic approach are detailed below.

Table 2: Key Components for Grignard Reagent-Based Disiloxane Synthesis

Component Chemical Name Role in Reaction
Silanol Triphenylsilanol Source of the triphenylsiloxymagnesium bromide intermediate
Grignard Reagent Ethylmagnesium bromide Strong base for deprotonating the silanol
Silyl Halide Triethylsilyl chloride Electrophile; source of the triethylsilyl group

This classic organometallic approach provides a reliable, albeit less atom-economical, alternative to more modern catalytic methods for the preparation of specific unsymmetrical disiloxanes.

Reaction Chemistry and Derivatization of 1,1,1 Triethyl 3,3,3 Triphenyldisiloxane

Functionalization Reactions at Silicon Centers of Disiloxanes

Functionalization of disiloxanes can occur at the silicon centers, often involving the cleavage of the siloxane bond or modification of the organic substituents. While specific studies on 1,1,1-Triethyl-3,3,3-triphenyldisiloxane are not extensively documented, the reactivity of analogous unsymmetrical disiloxanes provides a framework for understanding its potential transformations.

One of the primary reactions for functionalizing disiloxanes is the cleavage of the Si-O-Si bond. This can be achieved under various conditions, including acidic or basic hydrolysis, or through reaction with organometallic reagents. For instance, the cleavage of unsymmetrical disiloxanes by organolithium compounds has been shown to occur at both silicon-oxygen bonds, with a preference for the bond to the silicon atom that is more susceptible to nucleophilic attack due to the electronic effects of its substituents. In the case of this compound, the triphenylsilyl group, with its electron-withdrawing phenyl rings, would likely be the preferred site of nucleophilic attack.

Hydrosilylation is another key functionalization reaction. While this compound itself does not possess a reactive Si-H bond for direct hydrosilylation, derivatives of it could be synthesized to incorporate such functionality. For example, if one of the ethyl or phenyl groups were replaced with a hydrogen atom, the resulting hydrosiloxane could undergo platinum-catalyzed addition to unsaturated bonds, allowing for the introduction of a wide range of functional groups.

Polymerization and Oligomerization Potential of Disiloxane (B77578) Derivatives

The derivatives of this compound hold potential for the synthesis of polysiloxanes with specific properties imparted by the ethyl and phenyl groups. The presence of bulky and rigid phenyl groups can enhance the thermal stability and refractive index of the resulting polymers, while the flexible ethyl groups can maintain a low glass transition temperature.

A common route to polysiloxanes is the ring-opening polymerization (ROP) of cyclosiloxanes. While this compound is a linear disiloxane, it can be a precursor to cyclic monomers. For example, co-hydrolysis of dichlorodiethylsilane (B155513) and dichlorodiphenylsilane (B42835) could yield a mixture of cyclic siloxanes containing both ethyl and phenyl groups. These cyclic monomers could then undergo anionic or cationic ROP to form linear polymers. The reactivity of these mixed-substituent cyclosiloxanes in polymerization is influenced by the nature of the substituents. Phenyl groups, being more electron-withdrawing than methyl or ethyl groups, can affect the susceptibility of the silicon atom to nucleophilic attack during anionic ROP.

Furthermore, recent advances in cobalt-catalyzed dehydrative coupling of silanols have shown the potential for the direct synthesis of unsymmetrical polysiloxanes. This approach could potentially be adapted to control the incorporation of triethylsilyl and triphenylsilyl units into a polymer chain, leading to materials with a regular, alternating structure.

Mechanistic Investigations of Disiloxane Bond Formation and Transformation

The synthesis of unsymmetrical disiloxanes like this compound is a key area of research, with a focus on developing selective and efficient catalytic methods.

Catalyst Activity and Selectivity in Unsymmetric Disiloxane Synthesis

The synthesis of unsymmetrical disiloxanes traditionally involves the condensation of a silanol (B1196071) with a halosilane or alkoxysilane. However, these methods often suffer from low selectivity and the formation of undesired symmetrical disiloxanes as byproducts. To overcome these limitations, various catalytic systems have been developed.

Cobalt-based catalysts have emerged as a promising option for the dehydrative coupling of two different silanols to selectively form unsymmetrical disiloxanes. chemicalbook.comresearchgate.net The activity and selectivity of these cobalt catalysts are influenced by the choice of ligands and reaction conditions. For example, the combination of a cobalt salt with a nitrogen-based ligand can effectively promote the cross-condensation of two different silanols. The selectivity arises from the differential reactivity of the two silanols with the cobalt catalyst.

Other transition metals, such as rhodium and platinum, have also been utilized in the synthesis of unsymmetrical disiloxanes, particularly through the hydrosilylation of silanols. The choice of catalyst and ligands plays a crucial role in controlling the regioselectivity of the hydrosilylation reaction, leading to the desired unsymmetrical product.

Below is a table summarizing various catalytic systems used for the synthesis of unsymmetrical disiloxanes, which would be applicable for the synthesis of this compound.

Catalyst SystemReaction TypeKey Features
Cobalt(II) salt with N-ligandDehydrative coupling of silanolsHigh selectivity for unsymmetrical products, earth-abundant metal. chemicalbook.com
Rhodium complexesHydrosilylation of silanolsEffective for Si-O bond formation.
Platinum (Karstedt's) catalystHydrosilylationWidely used in silicone industry, though selectivity can be an issue.

Proposed Reaction Mechanisms (e.g., radical pathways, catalytic cycles)

The mechanism of catalyst-mediated unsymmetrical disiloxane synthesis is a subject of ongoing investigation. For cobalt-catalyzed dehydrative coupling, a proposed mechanism involves the formation of a cobalt-silanolate intermediate. chemicalbook.com This intermediate then reacts with a second, different silanol molecule in a selective manner to form the unsymmetrical disiloxane and regenerate the active catalyst. The selectivity is thought to be governed by the steric and electronic properties of the silanols and the catalyst's ligand sphere.

A plausible catalytic cycle for the cobalt-catalyzed dehydrative coupling of triethylsilanol (B1199358) and triphenylsilanol (B1683266) to form this compound would likely involve the following key steps:

Activation of the Cobalt Catalyst: The cobalt precatalyst is activated under the reaction conditions.

Formation of a Cobalt-Silanolate: The activated cobalt species reacts with one of the silanols (e.g., triphenylsilanol) to form a cobalt-triphenylsilanolate complex.

Nucleophilic Attack: The more nucleophilic triethylsilanol attacks the silicon center of the coordinated triphenylsilanolate, or vice versa, depending on the precise mechanism and the electronic nature of the intermediates.

Product Formation and Catalyst Regeneration: The unsymmetrical disiloxane is formed, and the active cobalt catalyst is regenerated to continue the cycle.

While ionic pathways are commonly proposed for these catalytic reactions, the potential for radical pathways in disiloxane bond formation and cleavage under certain conditions cannot be entirely ruled out, though it is less commonly invoked for these specific synthetic methods.

Computational and Theoretical Studies on 1,1,1 Triethyl 3,3,3 Triphenyldisiloxane and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. rsc.orgnih.gov It is particularly effective for large molecules like 1,1,1-triethyl-3,3,3-triphenyldisiloxane, providing a balance between accuracy and computational cost. rsc.org DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. nih.govnih.gov

Detailed research findings from DFT studies on analogous siloxane systems reveal crucial information about their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the siloxane oxygen atom, while the LUMO would likely be distributed over the silicon atoms and the phenyl rings.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. mdpi.comdntb.gov.ua These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Such calculations help predict how this compound might interact with other chemical species, such as electrophiles or nucleophiles. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Theoretically Calculated Global Reactivity Descriptors for a Representative Disiloxane (B77578) Analogue
ParameterCalculated Value (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.33Indicates chemical stability and reactivity
Ionization Potential (IP)6.58Energy required to remove an electron
Electron Affinity (EA)0.25Energy released upon adding an electron
Chemical Hardness (η)3.17Resistance to change in electron distribution
Electronegativity (χ)3.42Ability to attract electrons

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. liberty.edu For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment. liberty.eduresearchgate.net The central Si-O-Si bond in disiloxanes is known for its significant flexibility, and MD simulations can map the potential energy surface associated with the rotation and bending of this bond. dntb.gov.ua

These simulations can model the behavior of the molecule in different phases (gas, liquid, or in solution) and predict macroscopic properties based on its atomic interactions. The conformational analysis reveals the most stable arrangements of the triethylsilyl and triphenylsilyl groups. Due to steric hindrance between the bulky phenyl and ethyl groups, certain conformations will be energetically favored.

Furthermore, MD simulations provide a detailed picture of intermolecular interactions. mdpi.commdpi.com By simulating this compound in the presence of solvent molecules or other solutes, one can analyze the nature and strength of non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. tandfonline.comresearchgate.net In the crystalline state, these interactions dictate the crystal packing arrangement. mdpi.com Understanding these forces is crucial for predicting properties like solubility, miscibility, and the formation of complexes. nih.gov

Table 2: Types of Intermolecular Interactions Studied via MD Simulations for Organosilicon Compounds
Interaction TypeTypical Energy Range (kJ/mol)Relevance to this compound
Van der Waals (Dispersion)2 - 20Dominant interaction due to large nonpolar ethyl and phenyl groups.
π-π Stacking5 - 50Possible between the phenyl rings of adjacent molecules, influencing crystal packing.
C-H···π Interactions1 - 10Interactions between C-H bonds of ethyl groups and the π-system of phenyl rings. mdpi.com
Dipole-Dipole5 - 20Arises from the polar Si-O-Si bond, influencing orientation in condensed phases.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. chemaxon.com For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR chemical shifts (¹H, ¹³C, and ²⁹Si) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. researchgate.netresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many similar chemical environments. nih.gov Recent advances using machine learning algorithms trained on large experimental datasets have further improved the accuracy of ¹H NMR chemical shift predictions. nih.gov

Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. aip.orgresearchgate.net These calculations help identify the characteristic vibrational modes of the molecule, such as the prominent Si-O-Si asymmetric stretching frequency, as well as vibrations associated with the ethyl and phenyl groups. researchgate.net Comparing the theoretical spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecular conformation. researchgate.netdoi.org

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound
NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H-CH₂- (Ethyl)0.6 - 0.8
¹H-CH₃ (Ethyl)0.9 - 1.1
¹HPhenyl (ortho, meta, para)7.2 - 7.6
¹³C-CH₂- (Ethyl)7 - 9
¹³C-CH₃ (Ethyl)5 - 7
¹³CPhenyl (ipso, ortho, meta, para)128 - 136
²⁹SiSi(Et)₃5 - 10
²⁹SiSi(Ph)₃-40 to -45
Table 4: Illustrative Predicted IR Vibrational Frequencies for this compound
Frequency (cm⁻¹)Vibrational ModeDescription
3050 - 3100C-H stretch (Aromatic)Vibrations of C-H bonds on the phenyl rings.
2850 - 2970C-H stretch (Aliphatic)Vibrations of C-H bonds on the ethyl groups.
1420 - 1440Si-Ph stretchStretching of the silicon-phenyl bond.
1050 - 1100Si-O-Si stretch (asymmetric)Characteristic strong absorption for disiloxanes.
700 - 740Si-C stretchStretching of the silicon-carbon bonds of the ethyl groups.

Computational Modeling of Catalytic Pathways in Disiloxane Synthesis

The synthesis of disiloxanes often involves catalytic processes, such as the dehydrogenative coupling of silanes with silanols or the hydrolysis of silanes. acs.org Computational modeling is a key tool for elucidating the mechanisms of these catalytic reactions. researchgate.netvirginia.edu By mapping the entire reaction pathway, these models can identify intermediates, transition states, and determine the activation energies for each step. acs.org

For the synthesis of an unsymmetrical disiloxane like this compound, a likely route involves the catalyzed reaction between triethylsilanol (B1199358) and triphenylsilane (B1312308) (or vice versa). DFT calculations can be used to model the catalytic cycle of a transition metal catalyst, for example. acs.org The calculations would explore the oxidative addition of the Si-H bond to the metal center, followed by reaction with the silanol (B1196071), and finally, reductive elimination of the disiloxane product.

These computational studies help in understanding catalyst activity and selectivity. nih.gov By comparing the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism and identify the rate-determining step. This knowledge is crucial for optimizing reaction conditions (e.g., temperature, pressure, solvent) and for designing more efficient and selective catalysts for the synthesis of specific disiloxane compounds. researchgate.net

Table 5: Hypothetical Energy Profile for a Catalyzed Disiloxane Synthesis Step
Reaction StepSpeciesRelative Energy (kJ/mol)
1Reactants (R₃SiH + R'₃SiOH + Catalyst)0
2Transition State 1 (Oxidative Addition)+65
3Intermediate Complex-20
4Transition State 2 (Reductive Elimination)+85
5Products (R₃Si-O-SiR'₃ + Catalyst)-50

Advanced Materials Applications and Research Prospects

Role in Hypercrosslinked Polymers (HCPs)

Hypercrosslinked polymers (HCPs) represent a class of porous organic polymers characterized by an extensive three-dimensional network, high surface areas, and significant stability. These materials are typically synthesized through Friedel–Crafts alkylation or similar cross-linking reactions of aromatic monomers. researchgate.net The unique properties of HCPs make them suitable for a variety of applications, particularly in adsorption and separation technologies. Derivatives of triphenyldisiloxane, such as 1,1,1-trimethyl-3,3,3-triphenyldisiloxane (B3057376), have emerged as valuable building blocks for the synthesis of novel HCPs with tailored functionalities.

Synthesis of HCPs from Triphenyldisiloxane Derivatives (e.g., 1,1,1-trimethyl-3,3,3-triphenyldisiloxane)

A series of novel hyper-cross-linked porous polymers have been successfully prepared utilizing 1,1,1-trimethyl-3,3,3-triphenyldisiloxane as a key monomer. researchgate.net The synthesis is typically achieved through a Friedel–Crafts alkylation reaction, a common and efficient method for creating the extensive cross-linking that defines HCPs. rsc.org In this process, the triphenyldisiloxane derivative is reacted with an external cross-linker, such as formaldehyde (B43269) dimethyl acetal, in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃). rsc.org

The reaction proceeds by forming methylene (B1212753) bridges between the phenyl rings of the triphenyldisiloxane units, leading to a rigid, three-dimensional porous network. The resulting polymers are generally insoluble in common organic solvents, a characteristic feature of their highly cross-linked nature. beilstein-journals.org The properties of the final HCP, such as its surface area and pore size distribution, can be influenced by the stoichiometric ratio of the monomer to the cross-linker.

Application in Adsorption Technologies (e.g., water treatment, dye removal, iodine capture)

The high surface area and porous structure of HCPs derived from triphenyldisiloxane make them excellent candidates for adsorption applications, particularly in environmental remediation. These materials have demonstrated significant efficacy in the removal of organic pollutants from water. For instance, HCPs based on 1,1,1-trimethyl-3,3,3-triphenyldisiloxane have been successfully employed for the adsorption of organic dyes from aqueous solutions. researchgate.net

The adsorption capacity of these polymers is a key performance metric. The table below summarizes the maximum adsorption capacities for a specific organic dye by a series of HCPs synthesized from a triphenyldisiloxane derivative. The variation in adsorption capacity highlights the potential for tuning the material's properties for specific applications.

AdsorbentMaximum Adsorption Capacity (mg/g)
HCP-TTD-1251.8
HCP-TTD-2239.2
HCP-TTD-3223.7

Beyond organic dyes, the high porosity and aromatic content of these HCPs suggest potential for the capture of other pollutants, such as iodine. The effective capture of radioactive iodine is a significant challenge in nuclear waste management, and porous organic polymers are a promising class of materials for this application. rsc.org

Structural Modulation and Functionalization of HCPs for Enhanced Performance

The performance of hypercrosslinked polymers can be significantly enhanced through structural modulation and functionalization. The external cross-linking approach used for synthesizing HCPs from triphenyldisiloxane derivatives allows for considerable flexibility in tuning the material's properties. rsc.org By altering the monomers, the cross-linking agents, or the reaction conditions, the resulting HCPs can be endowed with different pore sizes, surface areas, and surface chemistries.

Functionalization of the polymer network is another powerful strategy for improving performance. While the triphenyldisiloxane monomer itself provides a certain level of functionality due to the presence of silicon-oxygen and silicon-phenyl bonds, further modifications can be introduced. For example, the incorporation of specific functional groups can enhance the selectivity and capacity for certain adsorbates. This can be achieved by using co-monomers with desired functionalities during the polymerization process or by post-synthesis modification of the polymer network. The introduction of heteroatoms such as nitrogen or sulfur, for instance, has been shown to improve the adsorption capabilities of HCPs for specific pollutants.

Potential in Organosilicon Fluorescent Materials Research

Organosilicon compounds have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties, which differ from their purely organic counterparts. researchgate.net The incorporation of silicon atoms into fluorescent molecules can lead to materials with enhanced stability, processability, and novel luminescent characteristics. 1,1,1-Triethyl-3,3,3-triphenyldisiloxane, with its combination of a flexible siloxane linkage and multiple phenyl groups, represents a promising scaffold for the development of new organosilicon fluorescent materials.

Integration into Small Molecule and Polymer Fluorescent Systems

The this compound unit can be incorporated into both small molecule and polymeric fluorescent systems. As a building block for small molecule fluorophores, the triphenylsilyl moiety can be functionalized to include various chromophoric units. The tetrahedral geometry around the silicon atom can disrupt π-conjugation, which can be advantageous in designing host materials for phosphorescent organic light-emitting diodes (OLEDs) by helping to maintain a high triplet energy. ntu.edu.tw

In polymeric systems, triphenyldisiloxane derivatives can be used as monomers or co-monomers to create fluorescent polysiloxanes. Polysiloxanes are known for their flexibility, thermal stability, and biocompatibility. mdpi.com By attaching fluorescent pendants to the siloxane backbone derived from or incorporating the triphenyldisiloxane structure, new materials with applications in sensors, bioimaging, and light-emitting devices can be developed.

Luminescence Properties and Silicon Atom Contributions

The luminescence properties of materials containing the triphenyldisiloxane moiety are influenced by the unique characteristics of the silicon atom. The silicon atom can affect the electronic structure of the molecule in several ways. For instance, the Si-C bonds are longer and weaker than C-C bonds, and the silicon atom has empty 3d orbitals that can participate in dπ-pπ interactions. mdpi.com

The presence of the silicon atom in aryl silanes can block the conjugated structure between aryl units, leading to high singlet and triplet state energy levels. mdpi.com This is a desirable property for host materials in blue phosphorescent OLEDs. Furthermore, the flexible Si-O-Si bond in the disiloxane (B77578) structure can influence the molecular conformation and packing in the solid state, which in turn affects the fluorescence properties. In some cases, interactions between silicon and nearby heteroatoms can lead to enhanced fluorescence emission. mdpi.com The triphenylsilyl group can also enhance the electrochemical stability of fluorescent molecules by blocking reactive sites. ntu.edu.tw

Development as Advanced Chemical Intermediates

As a molecule possessing both bulky phenyl groups and flexible ethyl groups attached to silicon atoms bridged by an oxygen atom, this compound holds promise as a versatile precursor and building block in the synthesis of complex molecular architectures.

Precursors for Specialized Organosilicon Compounds

The synthesis of unsymmetrical disiloxanes like this compound is a critical step in accessing a broader range of specialized organosilicon compounds. The controlled assembly of different substituents on the silicon atoms allows for the fine-tuning of properties such as thermal stability, solubility, and reactivity. Research has demonstrated the synthesis of this compound through methods like cobalt-catalyzed dehydrogenative coupling, affording the product as a colorless oil. This synthetic accessibility opens the door to its use as a precursor for more complex structures.

While specific applications of this compound as a precursor are not extensively documented in publicly available research, its structure suggests potential utility in the synthesis of:

Functionalized Silsesquioxanes: The triphenylsilyl moiety could serve as a bulky, rigid core, while the triethylsilyl end could be selectively functionalized to introduce reactive groups.

Dendritic and Branched Organosilicon Architectures: The differential reactivity of the Si-C bonds associated with the ethyl and phenyl groups could be exploited to build complex, three-dimensional macromolecules.

Further research is necessary to fully explore and validate these potential applications.

Building Blocks in Polymer Chemistry

The incorporation of disiloxane units into polymer backbones can impart desirable properties such as low-temperature flexibility, high thermal stability, and gas permeability. While the direct polymerization of this compound has not been specifically reported, its structure is analogous to monomers used in the synthesis of specialty silicone polymers.

The presence of both aromatic (phenyl) and aliphatic (ethyl) groups suggests that polymers derived from this building block could exhibit a unique combination of properties. The phenyl groups would contribute to rigidity and a higher refractive index, while the ethyl groups would enhance solubility and processability.

Table 1: Potential Polymer Properties Influenced by this compound as a Building Block

PropertyContribution from Phenyl GroupsContribution from Ethyl Groups
Thermal Stability HighModerate
Rigidity HighLow
Solubility LowHigh
Refractive Index HighLow

Emerging Applications in Organosilicon Chemistry Research

The unique electronic and steric environment created by the combination of ethyl and phenyl groups on the silicon atoms of this compound makes it an interesting candidate for investigation in various catalytic and materials science applications.

Role in Silicon-Based Cross-Coupling Reactions

Silicon-based cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct involvement of this compound in such reactions is not yet a focus of published research, its fundamental structure is relevant. The Si-O-Si bond can, under certain conditions, be cleaved to generate reactive silanol (B1196071) or silyl (B83357) halide intermediates that can participate in cross-coupling catalysis.

The synthesis of unsymmetrical disiloxanes is often a target in itself, with catalytic methods being developed for their efficient production. The knowledge gained from these synthetic studies could potentially be reversed or adapted to utilize disiloxanes as reagents in cross-coupling.

Application as Polymeric Electrolytes

There is currently no available scientific literature that specifically details the use of this compound in the development of polymeric electrolytes. The field of polymeric electrolytes often involves the incorporation of polar functional groups or ether linkages to facilitate ion transport, which are absent in this particular disiloxane. However, the broader class of polysiloxanes is known for its high chain flexibility, a desirable characteristic for solid polymer electrolytes.

Future research could explore the functionalization of the ethyl or phenyl groups of this disiloxane to introduce ion-coordinating moieties, potentially leading to the development of novel electrolyte materials. The bulky and hydrophobic nature of the parent molecule would likely need to be modified to achieve significant ionic conductivity.

Conclusion and Future Research Directions

Summary of Current Research Advancements Regarding 1,1,1-Triethyl-3,3,3-triphenyldisiloxane

Direct research advancements specifically concerning this compound are not presently available in published literature. Research in the field of disiloxanes tends to focus on either symmetrical disiloxanes or unsymmetrical disiloxanes with more reactive or functional groups. The synthesis of unsymmetrical disiloxanes, in general, can be achieved through methods like the condensation of a silanol (B1196071) with a chlorosilane. nih.govrsc.org For instance, a plausible, though not specifically documented, synthetic route for this compound could involve the reaction of triethylsilanol (B1199358) with triphenylchlorosilane or triphenylsilanol (B1683266) with triethylchlorosilane. However, the efficiency and selectivity of such reactions can be challenging.

Challenges and Opportunities in Unsymmetric Disiloxane (B77578) Chemistry

The synthesis of unsymmetrical disiloxanes presents several challenges. A primary difficulty is controlling the selectivity of the reaction to avoid the formation of symmetrical disiloxane byproducts through self-condensation of the silanol starting materials. rsc.org Traditional methods often require stoichiometric bases and may have a limited substrate scope. rsc.org

Despite these challenges, the field offers significant opportunities. The development of novel catalytic systems, such as those based on earth-abundant metals like cobalt, is a promising avenue for more efficient and selective synthesis of unsymmetrical disiloxanes. rsc.org Another innovative approach involves the subsequent hydrosilylation of alkenes and alkynes, which allows for the creation of a diverse range of unsymmetrically functionalized disiloxanes. rsc.orgnih.govrsc.orgresearchgate.net These advancements open the door to creating novel disiloxane-based building blocks with tailored properties for various applications.

Prospective Research Avenues for this compound and Related Compounds

Future research in the area of unsymmetrical disiloxanes, including compounds like this compound, is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: A significant research thrust will continue to be the development of more efficient, selective, and environmentally friendly methods for synthesizing unsymmetrical disiloxanes. This includes the exploration of new catalysts and reaction pathways to overcome the challenges of unwanted side reactions. rsc.org

Exploration of Silyl (B83357) Ether Chemistry: The Si-O-Si bond in disiloxanes is a type of silyl ether linkage. Research into the stability and reactivity of silyl ethers under various conditions is crucial for designing new materials. nih.govmdpi.com For example, the development of silyl ethers that can be cleaved under specific stimuli, such as light, holds promise for applications in areas like drug delivery and smart materials. rsc.org

Applications in Materials Science: Unsymmetrical disiloxanes with specific functional groups are valuable precursors for advanced materials. Future research will likely explore their use in creating liquid-crystalline polymers, high-refractive-index materials, and biocompatible oils. The unique properties of these compounds make them attractive for a wide range of applications.

Computational Studies: Theoretical calculations can provide valuable insights into the structure, bonding, and reactivity of unsymmetrical disiloxanes. These studies can help in understanding reaction mechanisms and in predicting the properties of new compounds before they are synthesized.

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